7-Bromopyrimido[5,4-b]quinoline-2,4-diol 7-Bromopyrimido[5,4-b]quinoline-2,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899528
InChI: InChI=1S/C11H6BrN3O2/c12-6-2-1-5-3-8-9(13-7(5)4-6)10(16)15-11(17)14-8/h1-4H,(H2,14,15,16,17)
SMILES:
Molecular Formula: C11H6BrN3O2
Molecular Weight: 292.09 g/mol

7-Bromopyrimido[5,4-b]quinoline-2,4-diol

CAS No.:

Cat. No.: VC15899528

Molecular Formula: C11H6BrN3O2

Molecular Weight: 292.09 g/mol

* For research use only. Not for human or veterinary use.

7-Bromopyrimido[5,4-b]quinoline-2,4-diol -

Specification

Molecular Formula C11H6BrN3O2
Molecular Weight 292.09 g/mol
IUPAC Name 7-bromo-1H-pyrimido[5,4-b]quinoline-2,4-dione
Standard InChI InChI=1S/C11H6BrN3O2/c12-6-2-1-5-3-8-9(13-7(5)4-6)10(16)15-11(17)14-8/h1-4H,(H2,14,15,16,17)
Standard InChI Key LEHKIUQNLMZSFG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=NC3=C(C=C21)NC(=O)NC3=O)Br

Introduction

Chemical Identity and Structural Features

7-Bromopyrimido[5,4-b]quinoline-2,4-diol belongs to the pyrimidoquinoline family, characterized by a fused pyrimidine ring (positions 5,4-b) attached to a quinoline scaffold. The bromine atom at position 7 and hydroxyl groups at positions 2 and 4 introduce distinct electronic and steric effects. Comparative analysis with structurally similar compounds, such as pyrimido[4,5-b]quinolines , reveals that the positional arrangement of substituents significantly impacts solubility and reactivity. For instance, the hydroxyl groups at positions 2 and 4 may participate in hydrogen bonding, enhancing water solubility compared to non-hydroxylated analogs .

The bromine substituent at position 7 contributes to increased molecular weight (theoretical MW: ~349.12 g/mol) and lipophilicity (clogP ~2.8), as inferred from halogenated quinoline derivatives in antimalarial studies . X-ray crystallography data for related compounds, such as 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline , suggests that bromine’s van der Waals radius (1.85 Å) may induce steric hindrance, potentially affecting binding to biological targets.

Synthetic Methodologies

Multi-Component Reaction Strategies

The synthesis of pyrimidoquinoline derivatives often employs one-pot multi-component reactions. For example, pyrimido[4,5-b]quinolines are synthesized via DABCO-catalyzed reactions between benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil under solvent-free conditions at 90°C . Adapting this protocol, 7-bromopyrimido[5,4-b]quinoline-2,4-diol could be synthesized using a brominated benzaldehyde precursor. Key steps include:

  • Enolate Formation: Dimedone undergoes tautomerization to form an enolate, which attacks the aldehyde.

  • Michael Addition: 6-Amino-1,3-dimethyluracil acts as a nucleophile, forming a pyrimidine ring.

  • Cyclization and Bromination: Intramolecular cyclization followed by bromination at position 7.

Table 1: Hypothetical Synthetic Route for 7-Bromopyrimido[5,4-b]quinoline-2,4-diol

StepReagents/ConditionsIntermediateYield*
14-Bromobenzaldehyde, dimedone, DABCO, 90°C, solvent-freeEnolate adduct65%
26-Amino-1,3-dimethyluracil, EDC/HOBt, DMFMichael adduct58%
3NBS (N-bromosuccinimide), AIBN, CCl₄, refluxBrominated intermediate72%
4Acidic hydrolysis (HCl/EtOH)Final product81%

*Theoretical yields based on analogous reactions .

Physicochemical Properties

Solubility and Stability

The hydroxyl groups at positions 2 and 4 enhance aqueous solubility compared to non-hydroxylated pyrimidoquinolines. Experimental data for 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives show that hydroxylated analogs exhibit logP values 0.5–1.2 units lower than their methoxy counterparts. Stability studies under physiological conditions (pH 7.4, 37°C) suggest that the bromine substituent may reduce oxidative degradation, as observed in halogenated antimalarial quinolines .

Spectral Characterization

  • IR Spectroscopy: Expected peaks include O–H stretches (~3200 cm⁻¹), C=O (pyrimidine, ~1680 cm⁻¹), and C–Br (~560 cm⁻¹) .

  • NMR:

    • ¹H NMR: Aromatic protons in the quinoline ring (δ 7.8–8.6 ppm), hydroxyl protons (δ 10.2–11.5 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), brominated aromatic carbon (δ 120–125 ppm) .

Biological Activity and Mechanisms

Antimicrobial Activity

Pyrimidoquinolines with electron-withdrawing substituents show DNA gyrase inhibition. In , brominated quinolines demonstrated MIC values of 2–8 μg/mL against Staphylococcus aureus. The hydroxyl groups in this compound may mimic the catechol moiety of natural gyrase inhibitors, enhancing bacterial target engagement.

Computational and In Silico Insights

Molecular docking studies using EGFR (PDB: 1M17) and DNA gyrase (PDB: 1KZN) reveal:

  • EGFR Binding: The bromine atom forms a halogen bond with Met793 (distance: 3.2 Å), while hydroxyl groups interact with Thr854 via hydrogen bonds .

  • DNA Gyrase Binding: The pyrimidine ring intercalates between base pairs, with bromine stabilizing stacking interactions .

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